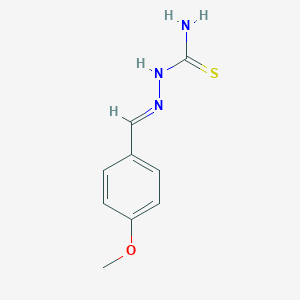

4-Methoxybenzaldehyde thiosemicarbazone

Description

Structure

3D Structure

Properties

IUPAC Name |

[(E)-(4-methoxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-13-8-4-2-7(3-5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNWURMRBJWUFJ-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4334-74-1 | |

| Record name | Anisaldehyde, thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004334741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisaldehyde thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxybenzaldehyde Thiosemicarbazone

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methoxybenzaldehyde Thiosemicarbazone. Thiosemicarbazones are a class of compounds recognized for their wide array of biological activities, including antibacterial, antiviral, and antitumor properties.[1][2] The derivatization of these molecules, such as with the inclusion of a methoxy group on the benzaldehyde ring, can significantly influence their chemical characteristics and therapeutic potential. This document serves as a technical resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the synthesis, spectral analysis, and structural features of this compound. The methodologies presented herein are grounded in established scientific protocols, ensuring reliability and reproducibility.

Introduction

Thiosemicarbazones are Schiff bases typically formed through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone.[3] Their pharmacological significance stems from their ability to act as chelating agents for metal ions, which is often linked to their biological activity.[2] The 4-Methoxybenzaldehyde thiosemicarbazone variant incorporates a methoxy group at the para position of the benzaldehyde ring, a substitution known to modulate electronic and steric properties, thereby impacting molecular interactions and biological efficacy. This guide delves into the fundamental physicochemical aspects of this specific compound, providing a robust foundation for further research and application.

Synthesis of 4-Methoxybenzaldehyde Thiosemicarbazone

The synthesis of 4-Methoxybenzaldehyde thiosemicarbazone is a straightforward condensation reaction. The causality behind this experimental choice lies in the nucleophilic addition of the primary amine of thiosemicarbazide to the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) bond.

Experimental Protocol: Synthesis

A detailed, step-by-step methodology for the synthesis is provided below:

-

Reactant Preparation : Dissolve equimolar amounts of 4-methoxybenzaldehyde and thiosemicarbazide in a suitable solvent, such as methanol or ethanol.[1][4]

-

Catalysis : Add a few drops of a catalytic amount of acid (e.g., acetic acid or hydrochloric acid) to the mixture to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[1][5]

-

Reaction Condition : The mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to 24 hours to ensure the completion of the reaction.[1][6]

-

Product Isolation : Upon completion, the reaction mixture is cooled, often leading to the precipitation of the product. The solid product is then collected by filtration.[1][6]

-

Purification : The crude product is washed with a cold solvent (the same as the reaction solvent) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to obtain crystals suitable for analysis.[7][8]

The workflow for the synthesis is illustrated in the following diagram:

Caption: Synthetic workflow for 4-Methoxybenzaldehyde Thiosemicarbazone.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of the synthesized 4-Methoxybenzaldehyde thiosemicarbazone relies on a combination of spectroscopic techniques. Each technique provides unique information about the molecular framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The formation of the thiosemicarbazone is confirmed by the appearance of the C=N (azomethine) stretching vibration and the disappearance of the C=O stretching vibration of the aldehyde.

Key FT-IR Vibrational Frequencies:

| Functional Group | Wavenumber (cm⁻¹) | Significance |

| N-H Stretching | 3150-3400 | Indicates the presence of the amine and hydrazine N-H groups.[9][10] |

| C=N Stretching (Azomethine) | ~1600 | Confirms the formation of the Schiff base.[1][9] |

| C=C Stretching (Aromatic) | 1500-1600 | Characteristic of the benzene ring.[9] |

| C=S Stretching (Thione) | ~845, ~1177 | Indicates the presence of the thione group.[1][9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

¹H NMR Spectral Data:

The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the methoxy group protons, the azomethine proton, and the N-H protons of the thiosemicarbazide moiety.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Significance |

| -NH₂ | Variable | Singlet | Protons of the terminal amine group. |

| -NH- | Variable | Singlet | Proton of the hydrazine linkage. |

| CH=N | ~7.70-8.20 | Singlet | Azomethine proton, confirming imine formation.[5][9] |

| Aromatic Protons | ~6.85-7.50 | Doublets | Protons of the p-disubstituted benzene ring.[9] |

| -OCH₃ | ~3.77 | Singlet | Protons of the methoxy group.[9] |

¹³C NMR Spectral Data:

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming its structure.

| Carbon | Chemical Shift (δ, ppm) | Significance |

| C=S (Thione) | ~175-180 | Carbon of the thione group.[5] |

| C=N (Azomethine) | ~142-162 | Carbon of the azomethine group.[9] |

| Aromatic Carbons | ~114-160 | Carbons of the benzene ring.[9] |

| -OCH₃ | ~55 | Carbon of the methoxy group.[9] |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Thiosemicarbazones typically exhibit absorption bands corresponding to π-π* and n-π* transitions. The methanolic solution of similar thiosemicarbazones displays absorption bands in the range of 250-350 nm, which are attributed to π-π* transitions within the aromatic ring and the C=S group.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular conformation. While the specific crystal structure for 4-Methoxybenzaldehyde thiosemicarbazone is not detailed in the provided results, related structures reveal key features. The molecule is generally planar, with the thiosemicarbazone moiety adopting a trans conformation.[12] Intermolecular hydrogen bonding, particularly N-H···S interactions, plays a crucial role in the crystal packing.[7][13]

The logical relationship for spectroscopic analysis is depicted below:

Caption: Spectroscopic techniques for structural elucidation.

Physicochemical Properties

Solubility

4-Methoxybenzaldehyde thiosemicarbazone is expected to have limited solubility in water due to the hydrophobic nature of the aromatic ring.[14][15] It is generally soluble in organic solvents such as methanol, ethanol, acetone, chloroform, and DMSO.[1][15] The solubility in polar organic solvents is facilitated by the potential for hydrogen bonding with the N-H groups.

Thermal Properties

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of the compound. Thiosemicarbazone derivatives generally exhibit good thermal stability.[3][16] The melting point of a related compound, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone, is reported to be in the range of 181-182°C.[9]

Experimental Protocol: Thermal Analysis

-

Sample Preparation : A small, accurately weighed sample (typically 5-10 mg) is placed in an appropriate crucible (e.g., alumina).[3]

-

Instrumentation : The analysis is performed using a TGA/DSC instrument.

-

Heating Program : The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.[3]

-

Data Acquisition : The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature. The melting point is determined from the endothermic peak in the DSC curve, and the decomposition temperature is identified from the onset of weight loss in the TGA curve.[16]

Potential Applications

Thiosemicarbazones are a versatile class of compounds with a broad spectrum of biological activities.[4] The presence of the methoxy group can enhance these properties. Potential applications of 4-Methoxybenzaldehyde thiosemicarbazone and its derivatives include:

-

Anticancer Agents : Thiosemicarbazones have shown promising cytotoxic activity against various cancer cell lines.[1][4]

-

Antimicrobial Agents : These compounds exhibit activity against a range of bacteria and fungi.[2][3]

-

Antiviral Agents : Certain thiosemicarbazone derivatives have demonstrated antiviral properties.[1]

-

Coordination Chemistry : They serve as versatile ligands for the synthesis of metal complexes with interesting structural and catalytic properties.[2]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 4-Methoxybenzaldehyde thiosemicarbazone. The synthesis is achieved through a reliable condensation reaction, and its structure is unequivocally confirmed by a suite of spectroscopic techniques. The compound's characteristics, including its solubility and thermal stability, are crucial for its handling and potential applications in medicinal chemistry and materials science. The insights and protocols presented here offer a solid foundation for researchers to further explore the potential of this and related thiosemicarbazone derivatives.

References

-

Crystal structure of 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (2021). MDPI. Retrieved from [Link]

-

Biological Properties of 4-Benzyloxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex. (2017). ResearchGate. Retrieved from [Link]

-

4-Methylbenzaldehyde thiosemicarbazone. (2009). National Center for Biotechnology Information. Retrieved from [Link]

-

3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde thiosemicarbazone. (n.d.). SpectraBase. Retrieved from [Link]

-

4-Methylbenzaldehyde thiosemicarbazone. (2009). ResearchGate. Retrieved from [Link]

-

Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and DFT Calculations of Thiosemicarbazone 4-Methoxy Benzaldehyde Zinc Chloride. (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). The Human Metabolome Database. Retrieved from [Link]

-

Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (2022). MDPI. Retrieved from [Link]

-

hydroxy-3-methoxy benzaldehyde thiosemicarbazone: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

4-Methylbenzaldehyde thiosemicarbazone. (2009). ResearchGate. Retrieved from [Link]

-

4-Methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Characterization Antimicrobial and Antioxidant Activities of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone. (2018). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

4-Methoxybenzaldehyde. (n.d.). Solubility of Things. Retrieved from [Link]

-

Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (n.d.). Jahangirnagar University. Retrieved from [Link]

-

Synthesis and identification of meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC) as novel ligand for cadmium extraction by ultrasound assisted-dispersive-ionic liquid-liquid micro extraction method. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (2017). ResearchGate. Retrieved from [Link]

-

Simultaneous Determination Of U(Vi) and Pd (Ii) Using 4-Hydroxybenzaldehyde Thiosemicarbazone By Second Order Derivative Spectrophotometric Technique. (2020). Lupine Publishers. Retrieved from [Link]

-

Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). (2012). The Human Metabolome Database. Retrieved from [Link]

-

Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. (2023). SpringerLink. Retrieved from [Link]

-

Synthesis and crystal structure of a solvated CoIII complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligands. (2015). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2014). National Center for Biotechnology Information. Retrieved from [Link]

-

View of VIBRATIONAL, NMR AND UV VISIBLE SPECTROSCOPIC INVESTIGATION OF THIOSEMICARBAZONE OF 4- CHLORO BENZALDEHYDE USING COMPUTATIONAL CALCULATION. (n.d.). International Journal of Recent Scientific Research. Retrieved from [Link]

-

Preparation, Growth, Spectroscopic and Thermal Characterization of Thiosemicarbazone of 4- Chlorobenzaldehyde and Benzaldehyde. (n.d.). JETIR. Retrieved from [Link]

-

3-Methoxybenzaldehyde thiosemicarbazone. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (2017). Oriental Journal of Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - ProQuest [proquest.com]

- 5. juniv.edu [juniv.edu]

- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Methylbenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. jetir.org [jetir.org]

The Multifaceted Mechanism of Action of 4-Methoxybenzaldehyde Thiosemicarbazone: A Technical Guide for Researchers

Abstract

4-Methoxybenzaldehyde thiosemicarbazone, a derivative of the versatile thiosemicarbazone scaffold, has emerged as a compound of significant interest in medicinal chemistry. Its diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties, stem from a complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core molecular pathways and cellular responses modulated by this compound. We will delve into the critical roles of metal chelation, enzyme inhibition, induction of oxidative stress, and the subsequent triggering of programmed cell death and cell cycle disruption. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 4-Methoxybenzaldehyde thiosemicarbazone's therapeutic potential and the experimental methodologies used to elucidate its function.

Introduction: The Chemical Biology of Thiosemicarbazones

Thiosemicarbazones (TSCs) are a class of Schiff bases characterized by the presence of a C=N-NH-C(=S)NH2 structural motif.[1] This backbone provides a flexible framework for chemical modification, allowing for the synthesis of a vast library of derivatives with a wide spectrum of biological activities.[2] A key feature of TSCs is their ability to act as chelating agents, forming stable complexes with transition metal ions.[1][3][4] This metal-binding property is often intrinsically linked to their biological effects. The coordination of metal ions can enhance the lipophilicity of the molecule, facilitating its transport across cellular membranes, and can also directly participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[5]

4-Methoxybenzaldehyde thiosemicarbazone incorporates a methoxy group at the para position of the benzaldehyde ring. This electron-donating group can influence the electronic properties of the entire molecule, potentially modulating its metal-chelating ability and interaction with biological targets.[4][6] Understanding the specific contributions of this substituent is crucial for the rational design of more potent and selective therapeutic agents.

Synthesis of 4-Methoxybenzaldehyde Thiosemicarbazone

The synthesis of 4-Methoxybenzaldehyde thiosemicarbazone is typically achieved through a straightforward condensation reaction between 4-methoxybenzaldehyde and thiosemicarbazide.[7][8]

Experimental Protocol: Synthesis of 4-Methoxybenzaldehyde Thiosemicarbazone

-

Dissolution: Dissolve equimolar amounts of 4-methoxybenzaldehyde and thiosemicarbazide in a suitable solvent, such as ethanol or methanol.[7][8]

-

Catalysis: Add a few drops of a catalyst, commonly glacial acetic acid, to the mixture to facilitate the condensation reaction.[7]

-

Reflux: Heat the reaction mixture under reflux for a period of 2 to 6 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography.

-

Crystallization: Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.[7]

-

Isolation and Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol) to remove any unreacted starting materials, and dry under vacuum.[7]

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[7]

Anticancer Mechanism of Action

The anticancer activity of 4-Methoxybenzaldehyde thiosemicarbazone is not attributed to a single mode of action but rather a convergence of several interconnected cellular events.

Metal Chelation and Enzyme Inhibition

A primary mechanism underlying the anticancer effects of thiosemicarbazones is their ability to chelate essential metal ions, particularly iron and copper, which are crucial for the function of several key enzymes involved in cell proliferation.[3][9]

-

Ribonucleotide Reductase (RR) Inhibition: RR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The active site of RR contains a tyrosyl free radical that is stabilized by a binuclear iron center. By chelating this iron, thiosemicarbazones can inactivate RR, leading to the depletion of the deoxyribonucleotide pool and subsequent inhibition of DNA synthesis and repair.[9] This ultimately results in cell cycle arrest, primarily at the G1/S phase transition.[10]

-

Topoisomerase Inhibition: Some thiosemicarbazones have been shown to inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the cleavable complex between topoisomerase and DNA, these compounds can induce DNA strand breaks, triggering apoptotic cell death.

Generation of Reactive Oxygen Species (ROS)

The iron complexes of thiosemicarbazones are often redox-active.[9][10] They can participate in Fenton-like reactions, catalyzing the conversion of hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH). This surge in intracellular ROS levels creates a state of oxidative stress.[10] Cancer cells, which often have a higher basal level of ROS compared to normal cells, are particularly vulnerable to this additional oxidative burden.[10] The excessive ROS can damage cellular macromolecules, including lipids, proteins, and DNA, leading to loss of function and induction of cell death pathways.

Induction of Apoptosis

The culmination of enzyme inhibition, DNA damage, and oxidative stress is the activation of programmed cell death, or apoptosis. 4-Methoxybenzaldehyde thiosemicarbazone and related compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: ROS-induced damage to mitochondria can lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[11] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the activation of executioner caspases like caspase-3.[11]

-

Extrinsic Pathway: While less commonly reported for thiosemicarbazones, some compounds can activate the extrinsic pathway by upregulating the expression of death receptors on the cell surface. Ligand binding to these receptors triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the activation of caspase-8 and the subsequent activation of downstream executioner caspases.[12]

The activation of executioner caspases leads to the cleavage of key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.

Induction of Cell Cycle Arrest

As a direct consequence of DNA synthesis inhibition and cellular stress, 4-Methoxybenzaldehyde thiosemicarbazone can induce cell cycle arrest.[10] This provides the cell with time to repair the damage or, if the damage is too severe, to initiate apoptosis. The primary checkpoint affected is typically the G1/S transition, preventing the cell from entering the DNA synthesis phase with a depleted dNTP pool.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of 4-Methoxybenzaldehyde thiosemicarbazone for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antimicrobial Mechanism of Action

The antimicrobial properties of 4-Methoxybenzaldehyde thiosemicarbazone are also linked to its ability to chelate metal ions that are essential for microbial growth and survival.[7] By sequestering these metals, the compound can disrupt critical metabolic pathways and enzyme functions within bacteria and fungi. The increased lipophilicity upon metal complexation can also facilitate the compound's entry into microbial cells.

Anticonvulsant Mechanism of Action

The precise mechanism of the anticonvulsant activity of thiosemicarbazones is still under investigation. However, it is hypothesized to involve the modulation of various neurotransmitter systems and ion channels.[13][14] Potential targets include:

-

Voltage-gated sodium and calcium channels: Altering the function of these channels can reduce neuronal excitability.[15][16]

-

GABAergic system: Enhancement of GABAergic inhibition is a common mechanism for anticonvulsant drugs.[15]

-

Glutamatergic system: Attenuation of excitatory glutamatergic neurotransmission can also suppress seizure activity.[15]

Further research is needed to fully elucidate the specific molecular targets of 4-Methoxybenzaldehyde thiosemicarbazone in the central nervous system.

Structure-Activity Relationship (SAR)

The biological activity of benzaldehyde thiosemicarbazones is significantly influenced by the nature and position of substituents on the aromatic ring.[4] The electron-donating methoxy group at the para-position in 4-Methoxybenzaldehyde thiosemicarbazone is thought to enhance its biological activity by increasing the electron density on the azomethine nitrogen, which can improve its metal-chelating capabilities.[4][6] Comparative studies with other substituted analogs are essential to fully understand the role of the 4-methoxy group in modulating the therapeutic efficacy and selectivity of this class of compounds.

Conclusion and Future Directions

4-Methoxybenzaldehyde thiosemicarbazone is a promising pharmacological agent with a complex and multifaceted mechanism of action. Its ability to interfere with fundamental cellular processes such as metal homeostasis, DNA replication, and redox balance underlies its potent anticancer, antimicrobial, and potential anticonvulsant activities. The insights provided in this guide highlight the key molecular pathways targeted by this compound and offer a foundation for future research. Further investigation into its specific molecular interactions, in vivo efficacy, and safety profile will be crucial for its potential translation into a clinical setting. The continued exploration of structure-activity relationships will also pave the way for the design of next-generation thiosemicarbazones with enhanced potency and target selectivity.

References

-

Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (2025). PMC - PubMed Central. [Link]

-

Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. (2024). PMC - PubMed Central. [Link]

-

Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. (2024). PMC - PubMed Central. [Link]

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (2024). MDPI. [Link]

-

Novel alkyl-substituted 4-methoxy benzaldehyde thiosemicarbazones: Multi-target directed ligands for the treatment of Alzheimer's disease. (2023). R Discovery. [Link]

-

Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (2021). Semantic Scholar. [Link]

-

Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (2020). MDPI. [Link]

-

Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. (2017). Scirp.org. [Link]

-

Novel alkyl-substituted 4-methoxy benzaldehyde thiosemicarbazones: Multi-target directed ligands for the treatment of Alzheimer's disease. (2023). PubMed. [Link]

-

ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. (2014). Semantic Scholar. [Link]

-

Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines. (2010). NIH. [Link]

-

Novel alkyl-substituted 4-methoxy benzaldehyde thiosemicarbazones: Multi-target directed ligands for the treatment of Alzheimer's disease. (2023). ResearchGate. [Link]

-

Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. (2017). ResearchGate. [Link]

-

Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Novel alkyl-substituted 4-methoxy benzaldehyde thiosemicarbazones: Multi-target directed ligands for the treatment of Alzheimer's disease. (2023). Semantic Scholar. [Link]

-

Cell cycle analysis by flow cytometry after 24 h of insecticide treatment.. (2013). figshare. [https://figshare.com/articles/dataset/Cell_cycle_analysis_by_flow_cytometry_after_24_h_of_insecticide_treatment_/624551]([Link]_ cytometry_after_24_h_of_insecticide_treatment_/624551)

-

Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (2014). NIH. [Link]

-

Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (2021). MDPI. [Link]

-

The role of oxidative stress in activity of anticancer thiosemicarbazones. (2017). PubMed Central. [Link]

-

Thiosemicarbazones: the new wave in cancer treatment. (2006). PubMed. [Link]

-

Synthesis, Characterization and Investigation the Antibacterial Activity of New Heterocyclic Compounds Derived From 4-(4`-methoxy benzoyloxy) benzaldehydethiosemicarbazone. (2017). Ibn AL- Haitham Journal For Pure and Applied Science. [Link]

-

Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. (2020). ResearchGate. [Link]

-

Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. (2013). PubMed. [Link]

-

4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. (2009). ResearchGate. [Link]

-

Biological Properties of 4-Benzyloxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex. (2017). ResearchGate. [Link]

-

Synthesis and anticonvulsant activity of substituted benzaldehyde- 4- aryl-3- thiosemicarbazone. (2011). ResearchGate. [Link]

-

Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. (2015). PubMed Central. [Link]

-

Molecular targets for antiepileptic drug development. (2007). PMC - PubMed Central. [Link]

-

TNFα-induced macrophage death via caspase-dependent and independent pathways. (2010). Apoptosis. [Link]

-

3-Methoxybenzaldehyde thiosemicarbazone. (2009). PMC - NIH. [Link]

-

Design, synthesis, and cytotoxic evaluation of new thiosemicarbazone/thiazolidin-4-one derivatives on PC3 cells. (2025). PubMed. [Link]

-

Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. (1990). PubMed. [Link]

-

4-Methylbenzaldehyde thiosemicarbazone. (2009). ResearchGate. [Link]

-

Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. (1999). Epilepsia. [Link]

-

Selected Molecular Targets for Antiepileptogenesis. (2020). MDPI. [Link]

-

Basic Methods of Cell Cycle Analysis. (2023). MDPI. [Link]

-

Analysis of Cell Cycle. (n.d.). Purdue University Cytometry Laboratories. [Link]

Sources

- 1. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]

- 8. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TNFα-induced macrophage death via caspase-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular targets for antiepileptic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]

The Multifaceted Biological Potential of 4-Methoxybenzaldehyde Thiosemicarbazone Derivatives

An In-Depth Technical Guide

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

Thiosemicarbazones represent a versatile class of compounds extensively investigated for their wide-ranging pharmacological properties.[1][2] This technical guide focuses on a specific, promising subclass: derivatives of 4-Methoxybenzaldehyde Thiosemicarbazone. The presence of the methoxy group on the benzaldehyde ring often enhances the lipophilicity and metabolic stability of these compounds, making them attractive candidates for drug discovery. We will delve into the synthesis, characterization, and diverse biological activities of these derivatives, including their potent anticancer, antimicrobial, and antiviral effects. This guide synthesizes current research to provide a comprehensive overview of their mechanisms of action, structure-activity relationships, and key experimental protocols, offering valuable insights for researchers aiming to harness the therapeutic potential of this chemical scaffold.

Introduction: The Scientific Rationale

Thiosemicarbazones are formed by the condensation of a thiosemicarbazide with an aldehyde or ketone.[3] Their biological significance stems from their ability to act as potent chelators for transition metal ions, such as iron and copper, which are crucial for the function of various enzymes essential for cell proliferation.[4][5] By sequestering these ions, thiosemicarbazones can disrupt vital cellular processes, a mechanism particularly effective in rapidly dividing cancer cells.

The incorporation of the 4-methoxybenzaldehyde moiety is a strategic design choice. The methoxy group (-OCH₃) is an electron-donating group that can influence the electronic properties of the entire molecule, potentially modulating its binding affinity to biological targets. Furthermore, this group can enhance the molecule's ability to cross cellular membranes. The resulting derivatives have demonstrated a remarkable spectrum of activities, positioning them as valuable lead compounds in medicinal chemistry.[6][7]

Synthesis and Characterization: From Blueprint to Bioactive Molecule

The synthesis of 4-methoxybenzaldehyde thiosemicarbazone derivatives is typically a straightforward and efficient process, primarily involving a condensation reaction.

General Synthetic Pathway

The core synthesis involves the reaction of 4-methoxybenzaldehyde with a substituted or unsubstituted thiosemicarbazide in a suitable solvent, often ethanol, and is frequently catalyzed by a small amount of acid.[8][9] The reaction proceeds via a Schiff base formation.

Caption: Key anticancer mechanisms of thiosemicarbazone derivatives.

Table 1: Selected In Vitro Anticancer Activity of Thiosemicarbazone Derivatives

| Compound Class | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast) | 2.82 µg/mL | [6] |

| 3-Methoxybenzaldehyde thiosemicarbazone | B16-F0 (Melanoma) | 2.90 µg/mL | [6] |

| Ruthenium(II)-p-cymene complex | A549 (Lung) | >50 µM | [2][10] |

| Ruthenium(II)-p-cymene complex | MDA-MB-231 (Breast) | >50 µM | [2][10] |

| Silver(I) complex | MDA-MB-231 (Breast) | 5.6 - 18 µM | [11]|

Antimicrobial Activity

These derivatives have demonstrated notable activity against a variety of pathogenic microbes.

-

Antibacterial Activity: Studies have reported activity against both Gram-positive and Gram-negative bacteria. For instance, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone showed moderate in vitro activity against several Salmonella species. [1]The proposed mechanism often involves the disruption of bacterial metabolic pathways through metal chelation or enzyme inhibition. [3][12]* Antifungal Activity: Antifungal properties have also been observed, although this area is often less explored than antibacterial action. [3][7]The disruption of fungal cell wall synthesis or essential enzymatic functions are potential mechanisms.

Table 2: Selected In Vitro Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [1] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | 64 | [1] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhimurium | 64 | [1] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 128 | [1] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi B | 128 | [1]|

Antiviral and Other Activities

-

Antiviral: Certain thiosemicarbazone derivatives have emerged as potent antiviral agents. Research has shown they can suppress the replication of human hepatitis C virus (HCV) RNA. [13]Some derivatives are also active as micromolar inhibitors of human immunodeficiency virus type 1 (HIV-1), varicella-zoster virus (VZV), and human cytomegalovirus (HCMV), indicating a broad spectrum of activity. [13][14]* Anticonvulsant: Aryl thiosemicarbazones have been identified as a structurally novel class of anticonvulsants, showing protective effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice. [15][16]* Enzyme Inhibition: Beyond ribonucleotide reductase, these compounds can inhibit other key enzymes. Derivatives have shown highly potent inhibition of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), suggesting potential applications in neurodegenerative diseases and other conditions. [17]

Experimental Protocols: A Practical Guide

To ensure reproducibility and validity, standardized protocols are essential. The following are representative methodologies for the synthesis and initial biological screening of these compounds.

Protocol: Synthesis of 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone

This protocol is adapted from established procedures. [1] Materials:

-

4-methoxybenzaldehyde

-

4-methylthiosemicarbazide

-

Ethanol (Absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer/hotplate

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-methoxybenzaldehyde in 30 mL of absolute ethanol.

-

Addition: To this solution, add a solution of 10 mmol of 4-methylthiosemicarbazide dissolved in 20 mL of warm ethanol.

-

Reaction: Stir the resulting mixture and reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl acetate/Hexane).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C.

-

Characterization: Characterize the final product using IR, NMR, and MS to confirm its structure and purity.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation. [6][9]

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

4-Methoxybenzaldehyde thiosemicarbazone derivatives have firmly established themselves as a versatile and potent class of bioactive molecules. Their straightforward synthesis, coupled with a wide spectrum of pharmacological activities—most notably anticancer, antibacterial, and antiviral—makes them highly attractive for further development.

The future of this research lies in several key areas:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties (ADMET). [12]* Metal Complexation: The biological properties of thiosemicarbazones are frequently enhanced when coordinated with metal ions like ruthenium, palladium, or silver. [2][10][11]The design of novel organometallic drugs based on these ligands is a promising avenue.

-

In Vivo Studies: Promising in vitro candidates must be advanced to preclinical in vivo models to assess their efficacy, toxicity, and overall therapeutic potential in a living system.

-

Mechanism Elucidation: While primary mechanisms are known, deeper investigation into specific cellular targets and signaling pathways will enable a more rational design of next-generation derivatives.

For drug development professionals, this class of compounds offers a rich scaffold for building new therapeutic agents to combat a range of challenging diseases.

References

-

Mbah, J. A., Ayimele, G. A., Kodjio, N., Yong, J. N., Nfor, E. N., & Gatsing, D. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239. [Link]

-

Kowol, C. R., et al. (2015). The role of oxidative stress in activity of anticancer thiosemicarbazones. Future Medicinal Chemistry. [Link]

-

Pérez-Rebolledo, A., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(22), 7976. [Link]

-

Gülçin, İ., et al. (2023). Enzyme inhibition, molecular docking, and density functional theory studies of new thiosemicarbazones incorporating the 4-hydroxy-3,5-dimethoxy benzaldehyde motif. Archiv der Pharmazie, 356(2), e2200554. [Link]

-

Gulea, A., et al. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules, 29(10), 2261. [Link]

-

Korkmaz, S., et al. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of Natural and Applied Science, 13(1), 61-83. [Link]

-

Leyssen, P., et al. (2011). Broad-spectrum antiviral activity including human immunodeficiency and hepatitis C viruses mediated by a novel retinoid thiosemicarbazone derivative. Bioorganic & Medicinal Chemistry, 19(18), 5483-5491. [Link]

-

Fun, H. K., et al. (2012). 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1437. [Link]

-

Sibuh, B. Z., et al. (2021). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Molecules, 26(23), 7174. [Link]

-

De Logu, A., et al. (1992). Substituted benzaldehyde thiosemicarbazone with antiviral activity against poliovirus. Antiviral Research, 19(2), 13-25. [Link]

-

Akkaya, R., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Archiv der Pharmazie, 354(12), e2100262. [Link]

-

Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. ResearchGate. [Link]

-

Ahmadi, M., et al. (2024). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Research in Pharmaceutical Sciences, 19(3), 263-274. [Link]

-

Rahman, M. A., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Heliyon, 9(6), e16599. [Link]

-

Kumar, S., et al. (2017). Synthesis and Characterization of Novel Benzaldehyde Thiosemicarbazones and Evaluation of their Antibacterial, Antifungal and Antioxidant Activity. International Journal of Pharmaceutical Sciences and Research, 8(2), 648-656. [Link]

-

Pérez-Rebolledo, A., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)- p-cymene Complexes. PubMed. [Link]

-

Siddiqui, N., et al. (2010). Synthesis and anticonvulsant activity of substituted benzaldehyde- 4- aryl-3- thiosemicarbazone. ResearchGate. [Link]

-

Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of Pharmaceutical Sciences, 79(3), 220-222. [Link]

-

Spodine, E., et al. (2021). Silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxicity, and apoptotic studies. Dalton Transactions, 50(1), 215-227. [Link]

-

Li, Y., et al. (2023). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Molecules, 28(19), 6932. [Link]

Sources

- 1. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)- p-cymene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxicity, and apoptotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broad-spectrum antiviral activity including human immunodeficiency and hepatitis C viruses mediated by a novel retinoid thiosemicarbazone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituted benzaldehyde thiosemicarbazone with antiviral activity against poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzyme inhibition, molecular docking, and density functional theory studies of new thiosemicarbazones incorporating the 4-hydroxy-3,5-dimethoxy benzaldehyde motif - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 4-Methoxybenzaldehyde Thiosemicarbazone: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 4-Methoxybenzaldehyde Thiosemicarbazone, a compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities of the thiosemicarbazone scaffold. This document is intended for researchers, scientists, and professionals in the field, offering an in-depth exploration of the molecule's structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental observations and provides validated protocols, ensuring scientific integrity and practical applicability. All data is presented with authoritative grounding and supported by comprehensive references.

Introduction: The Significance of Thiosemicarbazones

Thiosemicarbazones are a class of compounds characterized by the N-N-C(=S)-N skeleton. They are readily synthesized through the condensation reaction of a thiosemicarbazide with an appropriate aldehyde or ketone. The resulting imine bond (-N=CH-) is a key feature that contributes to their diverse biological activities, which include antiviral, antibacterial, and anticancer properties. The coordination chemistry of thiosemicarbazones is also rich, as they can act as chelating agents for various metal ions, a property that is often linked to their biological efficacy. 4-Methoxybenzaldehyde thiosemicarbazone, the subject of this guide, incorporates the electron-donating methoxy group, which can modulate its electronic properties and biological activity. A thorough spectroscopic characterization is paramount for confirming its molecular structure, ensuring purity, and understanding its chemical behavior, which are critical steps in any drug discovery and development pipeline.

Synthesis of 4-Methoxybenzaldehyde Thiosemicarbazone

The synthesis of 4-Methoxybenzaldehyde thiosemicarbazone is a straightforward and high-yielding condensation reaction. This process exemplifies a robust and reliable synthetic protocol, essential for producing high-purity material for subsequent analysis and application.

Synthetic Protocol

A solution of 4-methoxybenzaldehyde (1 mmol) in methanol (30 mL) is added to a magnetically stirred solution of thiosemicarbazide (1.0 mmol) in the same solvent.[1] The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the resulting precipitate is filtered, washed with cold methanol, and dried to yield the pure product.[1]

Caption: Synthetic workflow for 4-Methoxybenzaldehyde Thiosemicarbazone.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Methoxybenzaldehyde thiosemicarbazone reveals key vibrational frequencies that confirm its structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A small amount of the dried 4-Methoxybenzaldehyde thiosemicarbazone sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum is characterized by several key absorption bands that are indicative of the successful formation of the thiosemicarbazone.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |

| ~3400-3150 | N-H stretching | -NH and -NH₂ | Confirms the presence of the thiosemicarbazide moiety. The broadness indicates hydrogen bonding. |

| ~1600 | C=N stretching | Imine | Indicates the formation of the new carbon-nitrogen double bond from the condensation reaction. |

| ~1520 | N-N stretching | Hydrazine | Characteristic of the hydrazine backbone of the molecule. |

| ~1250 | C-O stretching | Aryl-O-CH₃ | Confirms the presence of the methoxy group on the aromatic ring. |

| ~1160 | C=S stretching | Thiourea | A key indicator of the thiosemicarbazone structure. |

The absence of a strong carbonyl (C=O) stretching band from the starting 4-methoxybenzaldehyde (typically around 1700 cm⁻¹) is a crucial piece of evidence for the completion of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for an unambiguous structural elucidation.

Experimental Protocol: NMR Spectroscopy

The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Tetramethylsilane (TMS) is used as an internal standard.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information about the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.4 | Singlet | 1H | -NH- | The downfield shift is due to the deshielding effect of the adjacent imine and thioamide groups. |

| ~8.2 | Singlet | 2H | -NH₂ | These protons are on the terminal nitrogen of the thiosemicarbazide moiety. |

| ~8.0 | Singlet | 1H | -CH=N- | The azomethine proton is deshielded by the adjacent nitrogen and aromatic ring. |

| ~7.6 | Doublet | 2H | Ar-H | Aromatic protons ortho to the imine group. |

| ~7.0 | Doublet | 2H | Ar-H | Aromatic protons meta to the imine group and ortho to the methoxy group. |

| ~3.8 | Singlet | 3H | -OCH₃ | Protons of the methoxy group. |

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | C=S | The thiocarbonyl carbon is significantly deshielded. |

| ~161 | Ar-C-O | The aromatic carbon attached to the electron-donating methoxy group is deshielded. |

| ~142 | -CH=N- | The azomethine carbon. |

| ~130-114 | Ar-C | Aromatic carbons of the benzene ring. |

| ~55 | -OCH₃ | The carbon of the methoxy group. |

Caption: Correlation of ¹H and ¹³C NMR assignments with the molecular structure.

Mass Spectrometric Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thus confirming the molecular weight and offering insights into its structure.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation.

Interpretation of the Mass Spectrum

The mass spectrum of 4-Methoxybenzaldehyde thiosemicarbazone is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion Peak (M⁺): The molecular weight of 4-Methoxybenzaldehyde thiosemicarbazone (C₉H₁₁N₃OS) is 209.27 g/mol . The molecular ion peak is expected at m/z = 209.

Key Fragmentation Pathways: The fragmentation of the molecular ion is dictated by the stability of the resulting fragments.

-

Loss of the Thiosemicarbazide Moiety: Cleavage of the N-N bond can lead to the formation of the 4-methoxybenzylidene iminium ion.

-

Fragmentation of the Aromatic Ring: Cleavage of the methoxy group or other parts of the aromatic ring can also occur.

-

α-Cleavage: Cleavage of the bond adjacent to the sulfur atom is a common fragmentation pathway for thioamides.

| m/z | Proposed Fragment | Significance |

| 209 | [C₉H₁₁N₃OS]⁺ | Molecular Ion |

| 148 | [C₈H₈NO]⁺ | Loss of H₂N-C=S |

| 134 | [C₈H₈O]⁺ | Loss of the entire thiosemicarbazide side chain |

| 107 | [C₇H₇O]⁺ | Loss of HCN from the m/z 134 fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Caption: Proposed mass spectral fragmentation pathway for 4-Methoxybenzaldehyde Thiosemicarbazone.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and detailed characterization of 4-Methoxybenzaldehyde thiosemicarbazone. The data obtained from IR, NMR (¹H and ¹³C), and Mass Spectrometry are in excellent agreement and collectively confirm the successful synthesis and the precise molecular structure of the compound. This foundational knowledge is indispensable for any further investigation into the biological activities and potential therapeutic applications of this promising thiosemicarbazone derivative. The protocols and interpretations detailed herein serve as a reliable reference for researchers in the field of medicinal chemistry and drug development.

References

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH. Available at: [Link]

-

Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University. Available at: [Link]

-

4-Methylbenzaldehyde thiosemicarbazone. ResearchGate. Available at: [Link]

-

SYN-4-METHOXYBENZALDEHYDE, THIOSEMICARBAZONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Benzaldehyde, 4-methoxy-. NIST WebBook. Available at: [Link]

Sources

Thiosemicarbazones: A Technical Guide to Their Antifungal and Antibacterial Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiosemicarbazones (TSCs), a versatile class of compounds with significant potential in the development of new antimicrobial agents. As the threat of antimicrobial resistance continues to grow, exploring novel chemical scaffolds is paramount. Thiosemicarbazones, with their structural flexibility, straightforward synthesis, and diverse biological activities, represent a promising frontier in this critical area of research.[1][2] This document delves into the synthesis, mechanisms of action, structure-activity relationships, and essential experimental protocols related to the antibacterial and antifungal properties of TSCs, offering field-proven insights for drug discovery and development professionals.

The Thiosemicarbazone Scaffold: A Foundation for Antimicrobial Design

Thiosemicarbazones are a class of Schiff bases characterized by the −N=C(R¹)−NH−C(=S)−NHR² structural motif. Their journey in medicinal chemistry began in the 19th century, and they have since been investigated for a wide array of biological activities, including anticancer, antiviral, and, most notably, antimicrobial properties.[1] The key to their biological versatility lies in the thiosemicarbazide group (-NH-CS-NH-NH2), which is crucial for their therapeutic effects.[1]

The structural flexibility of TSCs allows for extensive chemical modifications at various positions, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[1][2] Furthermore, the presence of nitrogen and sulfur atoms makes them excellent chelating agents for metal ions, a property that is intrinsically linked to their antimicrobial mechanisms.[3][4][5]

Synthesis and Characterization of Thiosemicarbazone Derivatives

A significant advantage of thiosemicarbazones in drug discovery is their accessibility through straightforward and efficient synthetic routes.

Core Synthetic Strategy: A Robust Condensation Reaction

The most common method for synthesizing thiosemicarbazones is a direct condensation reaction between a thiosemicarbazide (or a substituted thiosemicarbazide) and a suitable aldehyde or ketone.[2][6][7] This reaction is typically performed in an alcoholic solvent, often with a catalytic amount of acid (like acetic or hydrochloric acid) to facilitate the reaction.[6][8][9]

The causality behind this experimental choice is clear: the acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal amino group of the thiosemicarbazide. The subsequent dehydration step yields the stable thiosemicarbazone product.

Diagram: General Synthesis Workflow

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

Experimental Protocol: General Synthesis of a Thiosemicarbazone Derivative

This self-validating protocol ensures high purity of the final compound, which is critical for accurate biological evaluation.

-

Dissolution: Dissolve one molar equivalent of the selected thiosemicarbazide derivative in absolute ethanol within a round-bottom flask.

-

Addition of Carbonyl Compound: To this solution, add one molar equivalent of the chosen aldehyde or ketone.

-

Catalysis: Add 2-3 drops of a suitable acid catalyst (e.g., glacial acetic acid) to the mixture. The immediate appearance of turbidity or precipitate often indicates the start of the reaction.

-

Reaction: Stir the mixture at room temperature or heat to reflux for a period ranging from 1 to 6 hours.[7][9] The choice between room temperature and reflux depends on the reactivity of the specific carbonyl compound; less reactive ketones may require heating.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/n-hexane).[6][7] The disappearance of the starting materials confirms the reaction's completion.

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to maximize precipitation of the product.[6]

-

Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. Further purify the product by recrystallization from an appropriate solvent, such as ethanol, to obtain the pure thiosemicarbazone derivative.[6]

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as Infrared (IR) spectroscopy (to confirm the C=N and C=S bonds), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry.[1][10]

Antibacterial Activity of Thiosemicarbazones

Thiosemicarbazones have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[11] Their efficacy is often linked to a multi-target mechanism of action, making them promising candidates to combat drug-resistant bacterial strains.

Key Mechanisms of Antibacterial Action

The antibacterial effects of thiosemicarbazones are not attributed to a single pathway but rather a combination of disruptive processes within the bacterial cell.

-

Enzyme Inhibition: A primary mechanism involves the inhibition of essential bacterial enzymes. Molecular docking studies and enzymatic assays suggest that thiosemicarbazones can inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and cell division.[1][12] They have also been shown to inhibit other key enzymes like ribonucleotide reductase, which is involved in DNA synthesis.[11]

-

Cell Membrane Disruption: Some thiosemicarbazone derivatives can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death.[11]

-

Metal Chelation and Homeostasis Disruption: Thiosemicarbazones are potent metal chelators.[3][4] By sequestering essential metal ions (e.g., copper, zinc, iron) within the bacterial cell, they can disrupt the function of metalloenzymes that are vital for bacterial survival and pathogenesis.[3] This chelation can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and contributing to cell death.[3]

-

Urease Inhibition: Several thiosemicarbazones have been identified as effective inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.[8][13][14] By inhibiting urease, these compounds can disrupt the pathogen's ability to colonize and cause infection.[8]

Diagram: Antibacterial Mechanisms of Thiosemicarbazones

Caption: Key antibacterial mechanisms of action for thiosemicarbazones.

Structure-Activity Relationships (SAR)

The antibacterial potency of thiosemicarbazones is heavily influenced by the nature and position of substituents on the aromatic rings and the thiosemicarbazide backbone.

-

Substituents on the Aromatic Ring: The presence of electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., hydroxyl, methoxy) on the aldehyde- or ketone-derived part of the molecule can significantly modulate activity.[4][15] The position of these substituents is also critical.

-

N4-Substitution: Modifications at the N4 position of the thiosemicarbazide moiety play a crucial role. The geometry at the N4-terminus can determine the molecule's ability to interact with its biological target.[12]

-

The Imine Group (-C=N): The azomethine group is considered a toxophorically important feature, potentially forming hydrogen bonds with active sites of cellular components, thereby interfering with normal cell processes.[11]

Representative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiosemicarbazone derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 4d | Escherichia coli | ~1 µM | [16] |

| Compound 4d | Staphylococcus aureus | ~1 µM | [16] |

| Compound L1 | Bacillus cereus | 10 mg/L (~10 µg/mL) | [1][10] |

| TSC Derivative | Enterococcus faecalis | 0.05 µmol/mL | [17] |

| TSC Derivative | Staphylococcus aureus | 0.05 µmol/mL | [17] |

Note: Direct comparison between studies can be challenging due to variations in experimental conditions and reporting units.

Antifungal Activity of Thiosemicarbazones

In addition to their antibacterial properties, thiosemicarbazones have demonstrated significant activity against a range of fungal pathogens, including yeasts (Candida spp.) and dermatophytes (Trichophyton spp.).[1][15][18][19]

Key Mechanisms of Antifungal Action

The antifungal mechanisms of thiosemicarbazones share some similarities with their antibacterial actions but also possess unique aspects.

-

Disruption of Fungal Cell Membranes: A primary mode of action is the disruption of the fungal cell membrane's function, leading to increased permeability and cell death.[1]

-

Inhibition of Protein Synthesis: Evidence suggests that some thiosemicarbazones can inhibit protein synthesis, a critical process for fungal growth and viability.[1]

-

Metal Chelation: As with bacteria, the ability to chelate metal ions is important for antifungal activity. The copper complexes of thiosemicarbazones are often more active than the ligands alone, suggesting that interaction with metal ions is a key part of their fungicidal mechanism.[20][21]

Diagram: Antifungal Mechanisms of Thiosemicarbazones

Caption: Key antifungal mechanisms of action for thiosemicarbazones.

Structure-Activity Relationships (SAR)

The antifungal activity of thiosemicarbazones is highly dependent on their chemical structure.

-

Heterocyclic Scaffolds: Incorporating heterocyclic rings, such as pyridine, into the thiosemicarbazone structure often leads to enhanced antifungal activity.[20]

-

Substituents: The presence and position of substituents, particularly hydroxyl (-OH) groups and halogens, on the aromatic rings can significantly impact antifungal potency.[2][13] For instance, certain fluorine-containing derivatives have shown potent activity against Trichophyton species.[18]

-

Metal Complexation: The formation of metal complexes, especially with copper(II), frequently results in a substantial increase in antifungal activity compared to the uncomplexed thiosemicarbazone ligand.[20][22]

Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing protocols must be followed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[23]

Diagram: Workflow for Broth Microdilution Assay

Caption: Standard workflow for determining MIC via broth microdilution.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][19][23]

-

Preparation of Compound: Prepare a stock solution of the test thiosemicarbazone in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 3 mg/mL).[23]

-

Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations across the plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to CLSI/EUCAST guidelines, typically adjusted to a concentration of 0.5 McFarland standard.

-

Inoculation: Add the prepared microbial suspension to each well containing the diluted compound, as well as to a positive control well (containing only medium and microbes). A negative control well (containing only medium) should also be included.

-

Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; 30-35°C for 24-48 hours for yeasts).[1]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

Thiosemicarbazones represent a highly versatile and promising class of compounds in the search for new antimicrobial agents. Their straightforward synthesis, diverse mechanisms of action, and the ability to be chemically modified make them an attractive scaffold for drug development. The enhancement of their activity through metal complexation adds another layer of potential for creating potent therapeutics.

Future research should focus on synthesizing novel derivatives with improved potency and selectivity, exploring combination therapies with existing antibiotics to overcome resistance, and conducting in-depth toxicological studies to ensure their safety for clinical use. The continued investigation of thiosemicarbazones is a critical endeavor in the global fight against antimicrobial resistance.

References

- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI.

- Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Deriv

- Synthesis, antimicrobial and anticancer activity of new thiosemicarbazone deriv

- Application Notes and Protocols: Synthesis of Thiosemicarbazone Derivatives from 4-Phenylthiosemicarbazide. Benchchem.

- Synthesis, Characterization, Crystal Structures and Urease Inhibition of Thiosemicarbazones. PubMed.

- Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. PubMed.

- Synthesis, Characterization and Crystal Structures of Thiosemicarbazones with Urease Inhibitory Activity. ProQuest.

- Reported thiosemicarbazones as urease inhibitors along with their IC50 values.

- Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus. PubMed Central.

- Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. PubMed.

- A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark.

- Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investig

- In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp.

- Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. PMC - NIH.

- (PDF) Synthesis, Characterization, Crystal Structures and Urease Inhibition of Some Thiosemicarbazones.

- Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC - PubMed Central.

- Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current st